Tungsten trioxide

Description

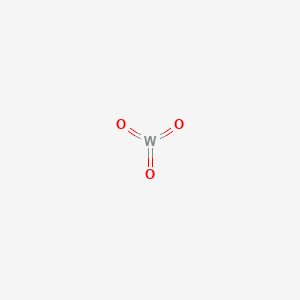

Structure

2D Structure

Properties

IUPAC Name |

trioxotungsten | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.W | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNOKGRXACCSDPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[W](=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

WO3, O3W | |

| Record name | tungsten(VI) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tungsten(VI)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7032262 | |

| Record name | Tungsten trioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Other Solid, NKRA; Dry Powder, Pellets or Large Crystals, Other Solid; Other Solid; Pellets or Large Crystals, Canary yellow solid; [Merck Index] Blue or brown odorless powder; [MSDSonline] Insoluble in water; [Hawley] | |

| Record name | Tungsten oxide (WO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tungsten trioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7672 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insol in water; sol in caustic alkalies; very slightly sol in acids, SLIGHTLY SOL IN HYDROFLUORIC ACID | |

| Record name | TUNGSTEN TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5800 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

7.2 | |

| Record name | TUNGSTEN TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5800 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Canary yellow, heavy powder; dark orange when heated, regaining the original color on cooling, Yellow, rhombic crystals, or yellow-orange powder | |

CAS No. |

1314-35-8 | |

| Record name | Tungsten oxide (WO3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tungsten trioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tungsten oxide (WO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tungsten trioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tungsten trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TUNGSTEN TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5800 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

1472 °C | |

| Record name | TUNGSTEN TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5800 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Ii. Synthesis Methodologies and Fabrication Techniques for Tungsten Trioxide Materials

Solution-Based Synthesis Approaches

Solution-based methods are widely employed for the synthesis of tungsten trioxide due to their cost-effectiveness, scalability, and the high degree of control they offer over the final product's properties. These techniques involve the chemical transformation of molecular precursors in a liquid medium to form solid WO₃.

Hydrothermal and solvothermal synthesis are prominent methods for producing crystalline this compound nanostructures. samipubco.com These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous organic (solvothermal) solvents at elevated temperatures and pressures within a sealed vessel, typically an autoclave. samipubco.comresearchgate.net These methods are advantageous for controlling chemical composition, phase, morphology, and homogeneity. jwent.net

The morphology of this compound nanostructures is highly sensitive to the parameters of the hydrothermal or solvothermal reaction. Key parameters include temperature, reaction time, and the pH of the precursor solution.

Temperature: The reaction temperature significantly impacts the crystal growth and final morphology. aip.org For instance, in the hydrothermal synthesis of WO₃, orthorhombic tungstite (H₂WO₄) can form at temperatures below 180°C, which then transforms into triclinic WO₃. rsc.org Higher temperatures, such as 150°C to 200°C, can promote the dehydration of tungsten oxide hydrates, leading to different phases and morphologies like hexagonal WO₃ nanorods or monoclinic WO₃ nanosheets. acs.org Increasing the solvothermal reaction temperature can also lead to an increase in the size of WO₃ particles. sciengine.com

Reaction Time: The duration of the hydrothermal process is crucial for morphological evolution. A short reaction time of 2 hours might initially produce uniform plate-like morphology with an orthorhombic tungstite crystal structure. rsc.org Extending the reaction time allows for processes like Ostwald ripening, which can lead to more uniform particle sizes and well-defined morphologies, such as nanocuboids. rsc.orgutwente.nl However, excessively long reaction times can cause a reduction in surface area, although crystallinity may be enhanced. rsc.org

pH: The acidity or alkalinity of the precursor solution is a critical factor in determining the final morphology. researchgate.net The pH value influences the type of polyoxometalate clusters present in the solution, which in turn directs the formation of different polymorphs and shapes. acs.org For example, adjusting the pH can selectively produce nanorod bundles parallel or vertical to the substrate. researchgate.net At a pH of 1 or lower, tungsten oxide dihydrate (WO₃·2H₂O) is often formed, while increasing the pH to 1.5 or 2 can favor the formation of hexagonal WO₃. utwente.nl Nanocube formation with a monoclinic-orthorhombic structure has been favored at pH values below 0.3. mdpi.com

Table 1: Influence of Hydrothermal Reaction Parameters on WO₃ Morphology

| Parameter | Condition | Resulting Morphology/Phase | Reference |

|---|---|---|---|

| Temperature | < 180°C | Orthorhombic tungstite (H₂WO₄) precursor to triclinic WO₃ | rsc.org |

| Temperature | 150°C - 200°C | Promotes dehydration, can lead to h-WO₃ or m-WO₃ | acs.org |

| Time | 2 hours | Uniform plate-like orthorhombic tungstite | rsc.org |

| Time | Extended (e.g., >4h) | Well-defined nanocuboids, more uniform size | rsc.org |

| pH | ≤ 1 | Tungsten oxide dihydrate (WO₃·2H₂O) | utwente.nl |

| pH | 1.5 - 2.0 | Significant or dominant formation of hexagonal WO₃ | utwente.nl |

| pH | < 0.3 | Nanocubes (monoclinic-orthorhombic) | mdpi.com |

The choice of tungsten precursor and the introduction of various additives are instrumental in directing the crystallographic phase of the final WO₃ product.

Precursors: Different tungsten precursors can lead to different crystalline phases under similar hydrothermal conditions. Commonly used precursors include sodium tungstate (B81510) (Na₂WO₄), ammonium (B1175870) tungstate ((NH₄)₆W₁₂O₃₉·xH₂O), and tungsten hexachloride (WCl₆). samipubco.comdergipark.org.trpsu.edu The structure of the polyoxometalate (POM) cluster in the precursor solution, which is often pH-dependent, can directly influence the crystalline phase formed. acs.org For example, a metatungstate cluster precursor can lead directly to hexagonal ammonium tungsten bronze, while a paratungstate B cluster precursor first forms a metastable pyrochlore-type oxide before transforming. acs.org

Additives (Structure-Directing Agents): Additives play a crucial role in phase selection and morphological control.

Inorganic Salts: Salts like sodium chloride (NaCl) can act as capping agents, influencing the growth of nanostructures and leading to morphologies like nano-dagger bundles. researchgate.net The presence of sulfate (B86663) ions (SO₄²⁻) from salts such as Na₂SO₄ can induce a phase change from a mixture of monoclinic and orthorhombic to a hexagonal phase. mdpi.com The type of cation in the sulfate salt can also influence the final structure. researchgate.net

Acids: Acids are often used to control pH and can also act as structure-directing agents. Fluoroboric acid (HBF₄), for example, has been shown to significantly influence the phase transformation from triclinic to monoclinic WO₃, via an intermediate hexagonal phase, while also shaping the morphology from thin plates to cuboids. rsc.org

Surfactants: Organic molecules like polyethylene (B3416737) glycol (PEG) can be used as surfactants to control particle formation. The addition of PEG-1500 in a hydrothermal process was found to produce hexagonal and mesoporous WO₃ nanoparticles instead of rod-like structures. dergipark.org.tr

The sol-gel process is a versatile wet-chemical technique used to produce solid materials, including this compound, from small molecules (monomers). wikipedia.org The process involves the transition of a colloidal solution (the "sol") into an integrated, porous network (the "gel"). wikipedia.org This method is advantageous for creating high-purity, homogeneous materials and allows for the fabrication of thin films and porous structures. samipubco.com

The foundation of the sol-gel process lies in the chemistry of the precursors and the subsequent gelation reactions.

Precursor Chemistry: this compound sol-gel synthesis can be initiated from various precursors.

Alkoxides: Metal alkoxides are common precursors, though the alkoxide route for WO₃ can be expensive. ekb.eg

Inorganic Precursors: More frequently, non-alkoxide, inorganic precursors are used. Tungsten hexachloride (WCl₆) dissolved in a solvent like ethanol (B145695) is a common starting material. samipubco.comkoreascience.kr Another route involves dissolving metallic tungsten powder in hydrogen peroxide (H₂O₂) to form a peroxotungstic acid (PTA) solution, which serves as the sol. iaea.orgresearchgate.net Sodium tungstate (Na₂WO₄) is also widely used, often with an acid like HCl to adjust the pH and initiate gelation. mdpi.com

Nonhydrolytic Sol-Gel: A nonhydrolytic pathway involves the reaction between a metal halide (like WCl₄) and an alcohol. The mechanism proceeds via the coordination of the alcohol's oxygen to the metal center, followed by the elimination of either a hydrogen ion or a carbocation to form metal alkoxides or hydroxyls, which then condense to form the oxide network. rsc.org

Gelation Mechanisms: Gelation is the process where the sol evolves into a three-dimensional network.

Hydrolysis and Condensation: In aqueous or alcohol-based systems, the typical mechanism involves hydrolysis of the precursor followed by polycondensation reactions. These reactions form metal-oxo (M-O-M) or metal-hydroxo (M-OH-M) bridges, creating a polymeric network that spans the entire volume of the liquid, forming the gel. wikipedia.org

Temperature Influence: The gelation process is temperature-dependent. Higher temperatures accelerate the gelation process. For a WO₃ sol, gel formation was observed to be significantly faster at 60°C compared to 20°C. mdpi.com

After the gel is formed and dried (creating a xerogel), a thermal treatment, typically calcination, is crucial for removing residual organic compounds and solvents, and for controlling the final crystallinity and phase of the this compound. rsc.org

Amorphous to Crystalline Transition: As-prepared sol-gel derived WO₃ films are often amorphous. frontiersin.orgfrontiersin.org Thermal annealing induces crystallization. For instance, WO₃ thin films annealed at 100°C and 300°C remain amorphous, while crystallization into the γ-monoclinic phase occurs at 500°C. frontiersin.orgfrontiersin.org

Phase Transformations: The calcination temperature dictates the resulting crystalline phase. In one study using a sol-gel method, a hexagonal-to-monoclinic phase transition was observed in the temperature range of 300°C to 500°C. royalsocietypublishing.org Another study found that calcination at 300°C and 400°C resulted in a hexagonal structure, while temperatures of 500°C and 600°C produced a monoclinic structure. researchgate.net

Influence on Morphology and Crystallite Size: Increasing the calcination temperature generally leads to an increase in crystallite size and can also induce changes in morphology. royalsocietypublishing.orgmdpi.com For example, WO₃ microspheres obtained by a sol-gel method began to lose their shape as the calcination temperature increased from 500°C to 700°C, which was accompanied by a phase change from orthorhombic to monoclinic. mdpi.com However, high crystallinity and densification resulting from high-temperature annealing can sometimes be detrimental for applications that rely on ion intercalation, as the ordered structure can inhibit ion insertion and extraction. sci-hub.se

Table 2: Effect of Post-Synthesis Calcination on Sol-Gel Derived WO₃

| Calcination Temperature | Resulting Phase / Structure | Reference |

|---|---|---|

| 100°C - 300°C | Amorphous WO₃ | frontiersin.orgfrontiersin.org |

| 300°C - 400°C | Hexagonal WO₃ | researchgate.net |

| 500°C | γ-Monoclinic WO₃ | frontiersin.orgfrontiersin.org |

| 500°C - 600°C | Monoclinic WO₃ | researchgate.net |

| 300°C - 500°C | Hexagonal to Monoclinic phase transition range | royalsocietypublishing.org |

Co-precipitation Techniques

Co-precipitation stands as a versatile and widely adopted wet-chemical method for the production of this compound powders and nanostructures. This technique involves the concurrent precipitation of a soluble tungsten precursor, often alongside a dopant or templating agent, from a solution. Key to this method is the ability to control particle size, morphology, and composition by fine-tuning parameters such as pH, temperature, precursor concentration, and the choice of precipitating agent.

A typical co-precipitation process begins with the dissolution of a tungsten salt, such as sodium tungstate (Na₂WO₄), in deionized water. The subsequent dropwise addition of an acid, commonly hydrochloric acid (HCl), lowers the pH and triggers precipitation. sciensage.info For instance, a 0.1 M solution of sodium tungstate can be treated with a 1 M HCl solution to initiate the formation of a precipitate. sciensage.info The mixture is typically stirred to ensure homogeneity and then allowed to age. The resulting precipitate, usually a hydrated form of tungsten oxide, is then separated via centrifugation or filtration, washed with deionized water and ethanol to eliminate impurities, and subsequently dried. A critical final step is calcination at elevated temperatures, often between 300°C and 600°C, which serves to dehydrate the precursor and crystallize it into the desired WO₃ phase. mdpi.combiomedres.us

The morphology of the synthesized WO₃ can be tailored by introducing surfactants or doping agents during the co-precipitation process. The use of surfactants like Ceteareth-25 or alkyl hydroxyethyl (B10761427) dimethyl ammonium chloride, for example, aids in controlling the size and distribution of the resulting nanoparticles. biomedres.us Furthermore, doping with various metal ions, including iron, nickel, cobalt, copper, and tin, is achievable by incorporating the corresponding metal salt solutions into the initial tungsten precursor solution. mdpi.com This straightforward co-precipitation approach has been successfully utilized to produce pure monoclinic WO₃ nanoplates. mdpi.com

| Parameter | Description | Resulting Material |

|---|---|---|

| Precursors | Sodium tungstate (Na₂WO₄), Hydrochloric acid (HCl) | WO₃ nanoparticles |

| Dopants | Fe, Ni, Co, Cu, Sn salts | Doped monoclinic WO₃ nanoplates |

| pH | Adjusted to 1 with HCl | Hexagonal WO₃ nanorods |

| Calcination Temp. | 300-600°C | Crystalline WO₃ |

Acid Precipitation Routes

Acid precipitation offers a direct and efficient route for synthesizing this compound, especially in the form of nanoparticles and thin films. mdpi.comnih.gov This method hinges on the acidification of a tungstate salt solution to precipitate tungstic acid (H₂WO₄) or a hydrated form of tungsten oxide (WO₃·nH₂O). This intermediate is then converted to WO₃ via a thermal treatment process.

In a representative procedure, sodium tungstate dihydrate (Na₂WO₄·2H₂O) is dissolved in deionized water. A strong acid, like hydrochloric acid (HCl) or nitric acid (HNO₃), is subsequently added to the solution to achieve a specific pH, which induces the formation of a precipitate. scitepress.orgaip.org For instance, a 2 M HCl solution can be added to a sodium tungstate solution to bring the pH below 6. scitepress.org The reaction is often conducted at an elevated temperature, such as 90°C, to facilitate the formation of the desired product. scitepress.org

The final characteristics of the WO₃ material are strongly influenced by the reaction conditions. For example, the concentration of the tungstate precursor and the solution's pH can affect the yield and particle size of the synthesized WO₃. mdpi.com Research has shown that a pH above 3 can lead to a higher yield of WO₃ nanoparticles with an average size of 30 nm. mdpi.com A variation of this method involves the rapid addition of a precursor solution, made from ammonium paratungstate in concentrated hydrochloric acid, into water. This "crash precipitation" yields WO₃·H₂O nanosized platelets. google.com Subsequent annealing of these platelets at 200°C can produce cubic phase WO₃, while annealing at 400°C results in a mixture of monoclinic and orthorhombic phases. google.com

| Precursor | Precipitating Agent | pH | Annealing Temperature (°C) | Resulting Phase |

|---|---|---|---|---|

| Sodium tungstate dihydrate | Hydrochloric acid | <6 | 500 | Not specified |

| Ammonium tungstate | Hydrochloric acid | >3 | Not specified | WO₃ nanoplatelets (30nm) |

| Ammonium paratungstate | Hydrochloric acid/Water | Not specified | 200 | Cubic WO₃ |

| Ammonium paratungstate | Hydrochloric acid/Water | Not specified | 400 | Monoclinic & Orthorhombic WO₃ |

Green Synthesis Pathways Utilizing Biological Extracts

In recent years, green synthesis has gained prominence as an environmentally friendly and cost-effective method for producing this compound nanoparticles. This approach mitigates the need for toxic chemicals and reduces energy consumption by employing extracts from biological sources like plants, fungi, and bacteria. samipubco.com These extracts are rich in phytochemicals that serve as natural reducing and stabilizing agents.

The typical green synthesis process involves preparing an aqueous extract from a biological source, for example, by boiling plant leaves or peels in water. This extract is then combined with a solution containing a tungsten precursor, such as sodium tungstate or ammonium paratungstate. researchgate.netjmaterenvironsci.com The bioactive compounds present in the extract, including flavonoids, phenols, and tannins, drive the reduction of tungsten ions and stabilize the resulting nanoparticles, thereby preventing their aggregation. jmaterenvironsci.com

Numerous studies have showcased the successful synthesis of WO₃ nanoparticles using a variety of plant extracts. For example, Selenicereus undatus (dragon fruit) peel extract has been utilized to synthesize monoclinic WO₃ nanoparticles with an average crystallite size of 41.57 nm. nanoient.orgnanoient.org The optimal conditions for this particular synthesis were identified as a 2:1 ratio of the peel extract to a 0.5 M sodium tungstate solution, maintained at a pH of 5 and a temperature of 100°C for 2.5 hours. nanoient.orgnanoient.org Similarly, Cassia fistula leaf extract has been used to produce granular, densely packed WO₃ nanoparticles at a pH of 8 and a temperature of 90°C. jmaterenvironsci.com The influence of pH and calcination temperature on the properties of WO₃ nanoparticles synthesized with Spondias mombin leaf extract has also been explored, demonstrating that these parameters can be adjusted to control the morphology and surface area of the final product. researchgate.net

| Biological Extract | Precursor | pH | Temperature (°C) | Resulting Particle Size |

|---|---|---|---|---|

| Selenicereus undatus peel | Sodium tungstate | 5 | 100 | 41.57 nm |

| Cassia fistula leaf | Sodium tungstate | 8 | 90 | 33.26 - 47.66 nm |

| Spondias mombin leaf | Ammonium paratungstate | 1-13 | 250-650 (calcination) | Varies with conditions |

Vapor Phase Deposition Techniques

Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition (CVD) is a sophisticated technique for the fabrication of high-quality this compound thin films. In a CVD process, volatile precursors are introduced into a reaction chamber where they either decompose or react on a heated substrate surface, resulting in the formation of a solid film. umich.edumdpi.com This method provides exceptional control over film thickness, composition, and morphology.

A range of volatile tungsten-containing precursors can be employed for the CVD of WO₃, including tungsten hexacarbonyl (W(CO)₆), tungsten hexafluoride (WF₆), and tungsten alkoxides such as tungsten(VI) ethoxide (W(OC₂H₅)₆). umich.edu The deposition is typically performed at temperatures below 500°C in an oxygen-rich environment. For example, tungsten oxide films have been successfully deposited from W(CO)₆ in the presence of oxygen. umich.edu A variation of this technique, known as hot-filament CVD (HFCVD), utilizes a heated filament to decompose the precursor gases. mdpi.com HFCVD has been employed to grow closely packed, porous, pyramidal nanostructures of WO₃ on silicon substrates. mdpi.com

Atmospheric pressure CVD (APCVD) is another variant that operates at atmospheric pressure, offering the potential for reduced costs and increased throughput. harvard.edu New liquid precursors, such as tungsten pentacarbonyl (1-methylbutylisonitrile), have been developed for the APCVD of WO₃ films at substrate temperatures between 200°C and 300°C. harvard.edu More recently, atmospheric-pressure spatial chemical vapor deposition (AP-SCVD) has been demonstrated using bis(t-butylimido)bis(dimethylamino)tungsten(VI) and ozone as precursors to deposit WO₃ films at 350°C. researchgate.net

| Precursor | Deposition Temperature (°C) | Technique | Film Characteristics |

|---|---|---|---|

| Tungsten hexacarbonyl (W(CO)₆) | < 500 | CVD | Crystalline or amorphous |

| Tungsten hexafluoride (WF₆) | < 500 | CVD | Crystalline or amorphous |

| Tungsten pentacarbonyl (1-methylbutylisonitrile) | 200-300 | APCVD | Not specified |

| Bis(t-butylimido)bis(dimethylamino)tungsten(VI) | 350 | AP-SCVD | Mixture of hexagonal and monoclinic |

Physical Vapor Deposition (PVD)

Physical Vapor Deposition (PVD) refers to a family of vacuum deposition techniques used to produce thin films and coatings. In PVD processes, a solid or liquid source material is vaporized within a vacuum environment. This vapor then traverses the vacuum to the substrate, where it condenses to form a thin film. sci-hub.se PVD methods are extensively used for depositing WO₃ films for a variety of applications, notably in electrochromic devices. americanelements.com

Common PVD techniques for WO₃ include thermal evaporation, where a tungsten oxide source material is heated in a vacuum chamber until it evaporates, with the vapor subsequently condensing on the substrate. tandfonline.com Another prominent method is electron beam evaporation, which employs a high-energy electron beam to vaporize the source material. This technique offers several advantages over resistive heating, including higher deposition rates and reduced contamination. tandfonline.com The properties of the deposited WO₃ films, such as their crystallinity and morphology, are heavily dependent on the substrate temperature during deposition. Films deposited at room temperature tend to be amorphous, whereas increasing the substrate temperature (e.g., from 250°C to 450°C) promotes the growth of crystalline films, often with mixed orthorhombic and hexagonal phases. tandfonline.com

PVD is a versatile method that enables the deposition of high-purity WO₃ films with precise thickness control. americanelements.comsamaterials.com The choice of a specific PVD technique and the deposition parameters are crucial in determining the final properties of the this compound films.

Reactive Magnetron Sputtering

Reactive magnetron sputtering is a highly adaptable and widely utilized PVD technique for depositing high-quality this compound thin films. researchgate.netdiva-portal.org The process involves bombarding a metallic tungsten (W) target with energetic ions, typically from an inert gas plasma such as argon (Ar), within a vacuum chamber. This bombardment causes atoms from the target to be "sputtered" off. Simultaneously, a reactive gas, in this case, oxygen (O₂), is introduced into the chamber. This oxygen reacts with the sputtered tungsten atoms to form a WO₃ film on the substrate. aip.org

The properties of the resulting WO₃ films are highly sensitive to various deposition parameters, including the oxygen-to-argon gas flow ratio, total pressure, sputtering power, and substrate temperature. diva-portal.orgingentaconnect.com For example, the electrochromic performance of WO₃ films can be optimized by adjusting the Ar:O₂ ratio. One study demonstrated that an Ar:O₂ ratio of 50 sccm:10 sccm yielded optimal electrochromic properties. ingentaconnect.com The total pressure during sputtering is also a critical factor; for instance, films prepared at a total pressure of 10 mTorr have exhibited superior cycling durability. diva-portal.org

Different modes of magnetron sputtering, such as direct current (DC), radio frequency (RF), and high-power impulse magnetron sputtering (HiPIMS), can be utilized, with each mode influencing the film's characteristics. aip.orgaip.org The choice of substrate material (e.g., glass, silicon, or fluorine-doped tin oxide-coated glass) can also impact the composition, crystal structure, and optical properties of the deposited films. aip.org As-deposited films are often amorphous or nanocrystalline and may require a post-deposition annealing step to achieve the desired crystalline phase, which is typically monoclinic WO₃. researchgate.net

| Sputtering Mode | Target | Reactive Gas | Key Parameter & Value | Resulting Film Properties |

|---|---|---|---|---|

| DC Magnetron Sputtering | Tungsten | Oxygen/Argon | O₂/Ar ratio: 0.90, Total pressure: 10 mTorr | Superior cycling durability |

| DC Magnetron Sputtering | Tungsten | Oxygen/Argon | Ar:O₂ ratio: 50:10 sccm | Optimal electrochromic performance |

| RF Magnetron Sputtering | Tungsten | Oxygen/Argon | Not specified | Nanocrystalline, slightly oxygen deficient |

| HiPIMS, PMS, RFMS | Tungsten | Oxygen/Argon | Ar:O₂ ratio: 26:78 sccm | Dependent on mode and substrate |

Electrochemical Deposition Methods

Electrochemical deposition stands out as a versatile method for creating this compound thin films. It offers advantages such as simplicity, speed, and precise control over the film's thickness, size, and shape by adjusting the applied voltage. aristonpubs.com This technique is particularly noted for producing uniform and chemically stable growth on conductive substrates. aristonpubs.com

Pulse Voltage Electrodeposition (PVE) is an advanced technique used to synthesize nanoparticulate and nanoporous this compound films. researchgate.netuq.edu.au This method involves the application of a pulsed voltage, which has been shown to significantly reduce flaws like cracks on the surface of the thin film. jecst.org By varying the pulse duration, researchers can control the particle size of the resulting WO3. uq.edu.au Shorter pulse durations tend to increase the rate of new particle nucleation over the growth of existing particles, leading to smaller particle sizes. uq.edu.au For instance, particle sizes between 45 and 330 nanometers have been achieved by adjusting the pulse duration from 5 to 500 milliseconds. uq.edu.au

A key advantage of PVE is its ability to create films with superior electrochemical and electrochromic properties. researchgate.netresearchgate.net One study reported the successful one-step synthesis of nanoporous amorphous-crystalline dual-phase WO3 films on indium-doped tin oxide (ITO) glass substrates. researchgate.net These dual-phase films exhibit enhanced performance due to the amorphous phase providing numerous ion trapping sites and the crystalline phase improving electron mobility. researchgate.net The highly porous nature of these films also increases the electrochemical active surface area, which facilitates efficient ion diffusion and charge transfer. researchgate.net

Table 1: PVE Synthesis Parameters and Resulting Properties

| Parameter | Value | Resulting Property | Reference |

|---|---|---|---|

| Applied Potential | -1.0 V vs. SCE | Dense thin film | jecst.org |

| On-time duration (ton) | 0.01 s | Reduced surface flaws | jecst.org |

| Duty cycle | 50% | Compact layer (200 nm thick) | jecst.org |

Continuous Voltage Electrodeposition (CVE), also known as potentiostatic DC electrodeposition, is a more conventional electrochemical method for producing this compound thin films. aristonpubs.comresearchgate.net In this technique, a constant cathodic potential is applied to a working electrode, such as fluorine-doped tin oxide (FTO) coated glass, in an electrochemical cell. aristonpubs.com The thickness of the deposited film can be controlled by varying the deposition time. aristonpubs.com

While effective, films produced by CVE may have different properties compared to those from PVE. For instance, WO3 films prepared by CVE have been found to have an average particle size of approximately 375 nm. acs.org In comparative studies, nanoparticulate films from PVE demonstrated higher photoactivity and greater current density for hydrogen intercalation reactions than films made by CVE. uq.edu.auacs.org This improved performance in PVE-synthesized films is attributed to their smaller particle size and larger surface area. uq.edu.auacs.org However, CVE remains a valuable and straightforward method for various applications. For example, WO3 thin films synthesized by CVE have shown good electrochromic performance, with high coloration efficiency and significant charge storage capacity. aristonpubs.com

Other Advanced Fabrication Strategies

Beyond electrochemical methods, several other advanced techniques are employed to synthesize this compound with specific morphologies and properties.

Thermal decomposition, a type of solid-phase method, involves heating tungsten-containing precursors to yield this compound. chinatungsten.com The specific characteristics of the final product depend on the precursor material and the heating method used. chinatungsten.com Common precursors include tungstic acids (WO3·nH2O) and ammonium tungstate. chinatungsten.comua.ptcore.ac.uk

The process can be categorized into several types:

Direct thermal decomposition of solid powder: In this approach, a solid precursor like ammonium tungstate is heated. For instance, dissolving tungstic acid in ammonia (B1221849) water, evaporating the solvent to get ammonium tungstate, and then heating it under oxygen can produce nitrogen-inserted this compound. chinatungsten.com

Spray pyrolysis: This technique involves atomizing a precursor solution into fine droplets that are then heated. rsc.org By controlling the thermal decomposition time of a tungstic acid solution precursor, composite photocatalysts containing varying percentages of this compound can be obtained. chinatungsten.com

Thermal decomposition of gaseous compounds: In this method, a precursor like this compound is dissolved in a solution (e.g., ammonia with citric acid as a morphology regulator) and then spray-pyrolyzed to form structures like hollow spheres. chinatungsten.com

A significant challenge with thermal decomposition is that the high temperatures required for calcination can lead to the synthesis of samples with larger particle sizes, which may reduce certain functional properties like photocatalytic activity. chinatungsten.com

Ion-exchange is a liquid-phase synthesis method used to prepare this compound hydrates. irb.hr This process typically involves passing a sodium tungstate (Na2WO4) solution through a cation exchange resin. irb.hrpsu.edu This replaces sodium ions (Na+) with protons (H+), forming a tungstic acid solution. psu.edu The resulting solution can then be treated, for example by autoclaving and further ion exchange, to induce polymerization and precipitation of this compound hydrates like WO3·H2O. irb.hr

One of the key advantages of the ion-exchange method is the creation of a sodium and chloride-free solution, which allows for various chemical and morphological modifications. irb.hr This method has been used to synthesize all-tungsten based Z-scheme photocatalytic systems, such as composites of WO3·0.33H2O and lead tungstate (PbWO4). rsc.orgresearchgate.net In this complex process, hydrated this compound is formed on the surface of lead tungstate through a combination of ion exchange and crystal structure rearrangement. rsc.orgresearchgate.net These composite materials have demonstrated significantly enhanced photocatalytic activities compared to their individual components. rsc.org

Microwave-assisted synthesis is a rapid and efficient method for producing this compound nanoparticles. ijcrr.com This technique utilizes microwave irradiation to heat the precursor solution, which can significantly shorten the reaction time. For example, a one-step combustion reaction to produce WO3 can be completed in as little as 60 seconds in a microwave oven. acerp.ir

Various precursors and fuels can be used in this method. In one approach, tungsten oxide nanoparticles were synthesized via a microwave-assisted solution combustion method using fuels like oxalic acid, glycine, and citric acid. acerp.ir Another study employed a microwave-assisted solvothermal route where sodium tungstate dihydrate was used as the precursor. ijcrr.com The process involves dissolving the precursor, adding other reagents like sodium hydroxide (B78521) and hydrochloric acid to induce precipitation, and then drying and calcining the precipitate to obtain the final WO3 powder. ijcrr.com

Microwave-assisted synthesis can also be combined with other techniques, such as the sol-gel method. kyushu-u.ac.jp This combined approach has been used to produce platinum-doped WO3 nanoparticles with a triclinic crystal structure. kyushu-u.ac.jp Furthermore, this method has been utilized to introduce defects, such as oxygen vacancies, into the this compound structure, which can enhance its photocatalytic activity. cjcatal.com

Table 2: Comparison of Advanced Fabrication Strategies

| Synthesis Method | Typical Precursors | Key Process | Noteworthy Features |

|---|---|---|---|

| Thermal Decomposition | Tungstic acids, Ammonium tungstate chinatungsten.comua.pt | Heating of precursor material chinatungsten.com | Can produce various morphologies; high temperatures may lead to larger particles chinatungsten.com |

| Ion-Exchange | Sodium tungstate irb.hrpsu.edu | Passing precursor solution through a resin to exchange ions irb.hrpsu.edu | Produces high-purity materials; enables synthesis of complex composites irb.hrrsc.org |

| Microwave-Assisted | Sodium tungstate dihydrate, Ammonium paratungstate ijcrr.comkyushu-u.ac.jp | Rapid heating of precursor solution using microwaves acerp.ir | Fast reaction times; allows for defect engineering and doping kyushu-u.ac.jpcjcatal.com |

Electrospinning for Nanofiber Formation

Electrospinning has emerged as a versatile and powerful technique for fabricating one-dimensional (1D) this compound nanofibers. acperpro.comnih.gov This electrostatic processing method utilizes a high-voltage electric field to draw a polymer-containing precursor solution into continuous fibers with diameters ranging from the nanometer to the micrometer scale. acperpro.com The resulting nanofibers possess a high surface-area-to-volume ratio, which is advantageous for applications relying on surface reactions and interactions. acperpro.comscispace.com

The process typically involves preparing a precursor solution that contains a tungsten source and a polymer. For instance, a common approach involves dissolving tungsten powder in hydrogen peroxide to form a tungsten precursor solution, which is then mixed with a polymer like polyethylene oxide (PEO). acperpro.com Another route uses a solution of tungstic acid, polyvinylpyrrolidone (B124986) (PVP), and citric acid. nih.gov This precursor solution is loaded into a syringe and ejected through a needle under a strong electric field, typically around 15 kV. acperpro.com The electrostatic forces overcome the surface tension of the solution, forming a jet that travels towards a grounded collector. During this process, the solvent evaporates, leaving behind composite nanofibers. acperpro.comresearchgate.net

A crucial subsequent step is calcination. The as-spun composite fibers are annealed in air at elevated temperatures, commonly around 500 °C. acperpro.comresearchgate.net This thermal treatment serves two primary purposes: it removes the polymer component (e.g., PEO or PVP) and facilitates the crystallization of the remaining material into this compound. acperpro.com The final product is a non-woven mat of pure WO₃ nanofibers. acperpro.com

The morphology and diameter of the resulting WO₃ nanofibers are influenced by several processing parameters. Research has shown that the concentration of the polymer in the precursor solution is a critical factor; increasing the PVP concentration, for example, can lead to an increase in the average diameter of the as-spun fibers. nih.gov The applied voltage and the distance between the needle tip and the collector also play significant roles in determining the fiber characteristics. acperpro.com Characterization using scanning electron microscopy (SEM) reveals that the annealed nanofibers can have rough surfaces and diameters in the range of 30 to 500 nm. acperpro.comresearchgate.net

Table 1: Research Findings on Electrospun this compound Nanofibers

| Precursor Materials | Polymer | Process Parameters | Resulting Nanofiber Characteristics | Reference |

|---|---|---|---|---|

| Tungsten powder, Hydrogen peroxide | Polyethylene oxide (PEO) | Electrical Potential: 15 kV; Annealing: 500 °C for 1 h | Diameter: 30-100 nm; Rough surface morphology | acperpro.com |

| Tungstic acid, Citric acid | Polyvinylpyrrolidone (PVP) | Annealing: 500 °C | Orthorhombic structure; Diameter decreases after sintering | nih.gov |

| Tungsten powder | Polyvinylpyrrolidone (PVP) | Calcination: 500 °C for 2h | Diameter: 100-500 nm | researchgate.net |

Solution Combustion Synthesis

Solution Combustion Synthesis (SCS) is a rapid, energy-efficient, and effective method for producing nanocrystalline this compound powders. acs.orgresearchgate.net This technique is noted for its simplicity, low cost, and ability to yield materials with high purity and uniform composition. mdpi.com The synthesis is driven by a self-sustaining, exothermic redox reaction between an oxidizer (the tungsten precursor) and a fuel (an organic compound) in an aqueous solution. acs.org

The process begins with the preparation of a precursor solution containing a tungsten salt, such as ammonium tungsten oxide hydrate (B1144303) or sodium tungstate, and a fuel. mdpi.comacerp.ir Common fuels include glycine, urea (B33335), citric acid, and oxalic acid. mdpi.comacerp.iracerp.ir This mixture is heated, typically on a hotplate or in a microwave oven, to evaporate the water and form a viscous gel. acerp.iracerp.ir Upon reaching the ignition temperature, the gel undergoes a highly exothermic combustion reaction that proceeds rapidly, often in a matter of seconds. acs.orgacerp.ir This process generates a large volume of gases, which helps to dissipate heat and prevent the agglomeration of the newly formed nanoparticles, resulting in a fine, voluminous powder. researchgate.net

A key advantage of SCS is the ability to control the properties of the final WO₃ product by adjusting the synthesis parameters. mdpi.com The choice of fuel, for example, significantly impacts the morphology and crystal phase of the resulting nanoparticles. mdpi.com Different fuels, such as glycine, urea, or a combination of urea and citric acid, can produce WO₃ with varying characteristics. mdpi.com Furthermore, the fuel-to-oxidizer ratio is a crucial parameter for determining the crystallite size. mdpi.com

Post-synthesis treatments, like calcination at temperatures around 500 °C, can be employed to remove any residual organic matter and to induce desired phase transformations. mdpi.com For instance, nanoparticles synthesized via SCS may initially be amorphous or have a specific crystal structure (e.g., orthorhombic), which can be transformed into other phases like monoclinic or tetragonal upon combustion on a hot plate. researchgate.netacerp.ir Microwave-assisted solution combustion has also been explored, demonstrating that while the combustion of fuels releases significant heat, the method can still offer control over the size and shape of the nanoparticles, making it suitable for mass production. acerp.ir

Table 2: Research Findings on Solution Combustion Synthesis of WO₃

| Tungsten Precursor | Fuel(s) | Synthesis Conditions | Resulting WO₃ Properties | Reference |

|---|---|---|---|---|

| Ammonium tungsten oxide hydrate | Oxalic acid | Combustion at 300 °C or 400 °C, optional calcination at 500 °C for 8 h | Hexagonal WO₃ nanoneedles or nanoparticles; crystallite size depends on fuel/oxidizer ratio | mdpi.com |

| Sodium tungstate | Glycine, Citric acid, Oxalic acid | Microwave-assisted combustion (900 W, 60s) | Irregular spherical morphology; monoclinic or amorphous structures | acerp.iracerp.ir |

| Peroxopolytungstic acid | Glycine, Urea, Thiourea | Combustion in a ceramic crucible | Nanosized particles with darker color than commercial WO₃ | acs.org |

| Not specified | Oxalic acid, Glycine, Citric acid | Combustion on a hot plate | Transformation from orthorhombic/amorphous to monoclinic/tetragonal structures; sponge-like to fine spherical particles (<100 nm) | researchgate.net |

Iii. Structural Characterization and Phase Transformations in Tungsten Trioxide

Crystallographic Polymorphism of Tungsten Trioxide

This compound exhibits at least five primary temperature-dependent polymorphs, ranging from low-symmetry monoclinic and triclinic structures at lower temperatures to higher-symmetry orthorhombic and tetragonal phases at elevated temperatures. researchgate.netwikipedia.org All of these can be described as distortions from an idealized high-symmetry cubic structure. researchgate.netresearchgate.net

This compound exists in two principal monoclinic phases, distinguished by their temperature stability ranges.

γ-WO₃ (Gamma-WO₃): This is the most common and stable phase of this compound at room temperature. chinatungsten.comchinatungsten.com Its stability range is from 17 °C to 330 °C. chalcogen.roresearchgate.netwikipedia.org The structure belongs to the P2₁/n space group. fugus-ijsgs.com.ngresearchgate.net

ε-WO₃ (Epsilon-WO₃): This is a low-temperature monoclinic phase, stable at temperatures below -50 °C. researchgate.netwikipedia.org It is characterized by the space group P2₁/c (or Pc in some literature). researchgate.netgithub.io

| Phase | Crystal System | Space Group | Temperature Range |

|---|---|---|---|

| γ-WO₃ | Monoclinic | P2₁/n | 17 °C to 330 °C chalcogen.roresearchgate.netwikipedia.org |

| ε-WO₃ | Monoclinic | P2₁/c (or Pc) | < -50 °C researchgate.netwikipedia.org |

The triclinic phase of this compound is stable in the temperature range between -50 °C and 17 °C. chalcogen.rowikipedia.org This phase, designated as δ-WO₃, serves as an intermediate structure between the two monoclinic phases (γ and ε). researchgate.net It is characterized by the P-1 space group, which has the lowest symmetry among the common polymorphs. wikipedia.orgresearchgate.net

| Phase | Crystal System | Space Group | Lattice Parameters (Å) | Lattice Angles (°) | Reference |

|---|---|---|---|---|---|

| δ-WO₃ | Triclinic | P-1 | a=7.309, b=7.522, c=7.678 | α=88.81, β=90.92, γ=90.93 | wikipedia.org |

Upon heating, the room-temperature monoclinic (γ-WO₃) phase transforms into the orthorhombic β-WO₃ phase. researchgate.net This structure is stable at temperatures between 330 °C and 740 °C. chalcogen.roresearchgate.netwikipedia.org Research findings have identified its space group as Pbcn or Pmnb. wikipedia.orgresearchgate.netmaterialsproject.org

| Phase | Crystal System | Space Group | Lattice Parameters (Å) at 873 K | Lattice Angles (°) | Reference |

|---|---|---|---|---|---|

| β-WO₃ | Orthorhombic | Pmnb (or Pbcn) | a=7.341, b=7.570, c=7.754 | α=β=γ=90 | wikipedia.org |

At temperatures above 740 °C, this compound adopts the tetragonal α-WO₃ structure. chalcogen.rowikipedia.org This high-temperature phase is characterized by higher symmetry than the orthorhombic phase. Studies have reported space groups of P4/nmm and P4/ncc for this polymorph. researchgate.netmaterialsproject.org The structure consists of distorted corner-sharing WO₆ octahedra. materialsproject.org

| Phase | Crystal System | Space Group | Temperature Range | Reference |

|---|---|---|---|---|

| α-WO₃ | Tetragonal | P4/nmm or P4/ncc | > 740 °C | researchgate.netmaterialsproject.org |

The conceptual basis for all WO₃ polymorphs is the ideal, high-symmetry cubic crystal structure, which is similar to the ReO₃-type structure. chinatungsten.comresearchgate.net This structure has the space group Pm3m. fugus-ijsgs.com.ngscispace.com While the other stable phases are viewed as temperature-dependent distortions from this ideal cubic lattice, a true cubic phase of WO₃ is considered a high-temperature phase. researchgate.netresearchgate.net The transition from other phases to the cubic structure involves the removal of the octahedral tilts and distortions. chinatungsten.comfugus-ijsgs.com.ng

Temperature-Dependent Phase Transition Mechanisms

The transformation between the different polymorphic forms of this compound is a direct consequence of temperature change, which alters the stability of the crystal lattice. fugus-ijsgs.com.ngchalcogen.ro The underlying mechanism for these phase transitions involves subtle, cooperative changes in the crystal structure, specifically the tilting of the WO₆ octahedra and slight displacements of the tungsten atoms from the geometric centers of the octahedra. chinatungsten.comfugus-ijsgs.com.ngtungsten-powder.com

As temperature decreases from very high levels, the structure undergoes a sequence of transitions to progressively lower-symmetry phases. Conversely, increasing the temperature provides the thermal energy needed to overcome the energy barriers for these structural rearrangements, leading to higher-symmetry phases. The generally accepted sequence of phase transitions upon heating is as follows:

ε-WO₃ (Monoclinic) → δ-WO₃ (Triclinic) → γ-WO₃ (Monoclinic) → β-WO₃ (Orthorhombic) → α-WO₃ (Tetragonal)

| Low-Temperature Phase | Transition Temperature | High-Temperature Phase |

|---|---|---|

| ε-WO₃ (Monoclinic) | ~ -50 °C to -43 °C researchgate.netwikipedia.org | δ-WO₃ (Triclinic) |

| δ-WO₃ (Triclinic) | ~ 17 °C researchgate.netwikipedia.org | γ-WO₃ (Monoclinic) |

| γ-WO₃ (Monoclinic) | ~ 330 °C researchgate.netwikipedia.org | β-WO₃ (Orthorhombic) |

| β-WO₃ (Orthorhombic) | ~ 740 °C researchgate.netwikipedia.org | α-WO₃ (Tetragonal) |

This sequence reflects the systematic reduction in the distortion of the WO₆ octahedra as thermal energy increases, gradually moving the structure towards the ideal, high-symmetry cubic form. fugus-ijsgs.com.ng

In-Situ X-ray Diffraction (XRD) Investigations of Phase Evolution

In-situ X-ray diffraction is a powerful tool for tracking the evolution of the crystalline structure of WO₃ as the temperature changes. By monitoring the diffraction patterns in real-time, researchers can identify the precise temperatures at which phase transitions occur. The generally accepted sequence of phase transitions for bulk WO₃ upon heating is as follows: monoclinic II (ε-WO₃, below -43°C), triclinic (δ-WO₃, -43°C to 17°C), monoclinic I (γ-WO₃, 17°C to 330°C), orthorhombic (β-WO₃, 330°C to 740°C), and finally tetragonal (α-WO₃, above 740°C). samipubco.comfishersci.seresearchgate.net

Studies on WO₃ nanoparticles have shown a similar sequence of transitions: monoclinic (γ-WO₃) at room temperature, followed by a transition to orthorhombic (β-WO₃) around 300-350°C, and then to a tetragonal (α-WO₃) phase at approximately 750-800°C. samipubco.compsu.edu The transition from the orthorhombic to the tetragonal phase is identified by the merging of specific XRD peaks; for instance, the (200) and (020) peaks merge, as do the (202) and (022) peaks, indicating a change to a higher symmetry structure. samipubco.compsu.edu Upon cooling, these transitions are reversible, though some temperature hysteresis can be observed. samipubco.comfishersci.se For example, the transition from the β-WO₃ to the γ-WO₃ phase occurs at a lower temperature (around 150°C) during cooling compared to the heating cycle. samipubco.comfishersci.se

Table 1: Temperature-Dependent Phase Transitions of this compound Identified by XRD

| Temperature Range | Crystal Phase | Space Group |

|---|---|---|

| < -43°C | Monoclinic II (ε-WO₃) | P2₁/c |

| -43°C to 17°C | Triclinic (δ-WO₃) | P1 |

| 17°C to 330°C | Monoclinic I (γ-WO₃) | P2₁/n |

| 330°C to 740°C | Orthorhombic (β-WO₃) | Pbcn |

| > 740°C | Tetragonal (α-WO₃) | P4/nmm |

Data sourced from multiple studies. samipubco.comfishersci.seresearchgate.netmdpi.com

Raman Spectroscopy Analysis of Phase Transitions

Raman spectroscopy is highly sensitive to changes in the local atomic arrangement and bonding within the WO₃ crystal lattice, making it an effective technique for studying phase transitions, sometimes more so than XRD. samipubco.comereztech.com The Raman spectrum of WO₃ is typically divided into three main regions: the high-wavenumber region (900-600 cm⁻¹) corresponding to W-O stretching modes, the intermediate region (400-200 cm⁻¹) related to O-W-O bending modes, and the low-frequency region (< 200 cm⁻¹) associated with lattice modes. scitepress.org

As the temperature increases, distinct changes in the Raman spectra signal phase transitions. For example, the transition from the monoclinic (γ-WO₃) to the orthorhombic (β-WO₃) phase in nanoparticles has been identified by the disappearance of a fingerprint Raman band at 187.6 cm⁻¹ at approximately 275°C. samipubco.comfishersci.se This transition temperature is noted to be lower in nanoparticles compared to bulk materials. samipubco.comfishersci.se The stretching modes around 700 cm⁻¹ and 800 cm⁻¹ are characteristic of the crystalline monoclinic phase. nih.gov The evolution of spectral shapes and the shifting of peak positions with temperature provide detailed insights into the structural transformations. ereztech.com

Differential Thermal Analysis (DTA) of Transition Temperatures

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are used to measure the heat flow associated with phase transitions. In studies of peroxopolytungstic acid transforming into WO₃, DTA curves have shown endothermic peaks corresponding to dehydration and exothermic peaks indicating crystallization into monoclinic WO₃ (around 410°C) and a subsequent transition to the orthorhombic phase (around 450°C). thaiscience.info Another study identified an exothermic effect with a peak around 440°C, which was attributed to the phase transition from orthorhombic (β-WO₃) to monoclinic (γ-WO₃). dergipark.org.tr These thermal analysis techniques provide complementary data to XRD and Raman spectroscopy, confirming the temperatures at which these structural changes occur and measuring their associated enthalpy changes. semnan.ac.ir

Nanoscale Structural Investigations

The properties of this compound can be significantly tailored by controlling its structure at the nanoscale. The morphology, size, and microstructural features of WO₃ nanomaterials are heavily influenced by the synthesis methods and parameters employed.

Morphological Diversity: Nanoparticles, Nanowires, Nanorods, Nanosheets, Nanoflakes

This compound can be synthesized in a wide array of morphologies. mdpi.com Common synthesis techniques like sol-gel, hydrothermal/solvothermal, and co-precipitation allow for the production of various nanostructures. mdpi.com

Nanoparticles: Often produced via sol-gel methods, resulting in materials with high surface area and controlled porosity. samipubco.com

Nanowires and Nanorods: These one-dimensional (1D) structures are frequently synthesized using hydrothermal or solvothermal methods. samipubco.compsu.edu They offer high aspect ratios and are believed to enhance properties like charge transport. samipubco.com The diameter of hydrothermally synthesized nanowires can be as small as 5-7 nm, with lengths of several hundred nanometers. thaiscience.inforesearchgate.net

Nanosheets and Nanoflakes: These two-dimensional (2D) structures provide a large surface area with accessible active sites. mdpi.com Co-precipitation and solvothermal methods are often used to produce nanosheet morphologies. mdpi.comcapes.gov.br

Microstructural Features and Interface Effects

The performance of WO₃ nanostructures is not only dependent on their morphology but also on their microstructural characteristics. Features such as oxygen vacancies, grain boundaries, and surface defects play a crucial role. Oxygen-deficient WO₃₋ₓ, for instance, exhibits different electronic and optical properties compared to the stoichiometric compound. semanticscholar.org These vacancies can act as active sites in applications like gas sensing. samipubco.com

In composite materials, the interface between WO₃ and another material is critical. For example, in TiO₂/WO₃ heterostructures, the interface facilitates charge separation, enhancing photocatalytic activity. acs.org Similarly, when WO₃ nanoparticles are used as reinforcement in other materials, such as solder alloys, they can refine the microstructure of the matrix and improve mechanical properties by influencing grain growth at the interface. nih.gov

Influence of Synthesis Parameters on Nanostructure Morphology and Size

The final morphology and size of WO₃ nanostructures are highly dependent on the synthesis conditions. Key parameters that can be tuned include:

Synthesis Method: Sol-gel methods typically yield nanoparticles, while hydrothermal and solvothermal routes are effective for producing 1D structures like nanorods and nanowires. researchgate.net

Temperature and Time: In hydrothermal synthesis, reaction temperature and duration significantly affect crystal growth and morphology. aip.org For instance, synthesis at 90°C can produce thinner nanoplates compared to synthesis at 180°C. aip.org

pH of the Solution: The pH of the precursor solution is a critical factor. Studies have shown that as the pH increases (e.g., from 0.1 to 2.0), the morphology can evolve from cuboid shapes to nanorods, and eventually to nanowires, while the crystal phase can transition from monoclinic to hexagonal. semnan.ac.irbohrium.com

Precursors and Surfactants: The choice of tungsten precursor (e.g., sodium tungstate (B81510), tungsten hexachloride) and the use of surfactants or capping agents (e.g., polyethylene (B3416737) glycol (PEG), CTAB, NaCl) can direct the growth and prevent agglomeration, allowing for control over the final shape and size of the nanostructures. researchgate.netmdpi.comdergipark.org.tr For example, using potassium sulfate (B86663) (K₂SO₄) as an additive in hydrothermal synthesis has been shown to promote the formation of uniform nanorods. semnan.ac.ir

Structural Defects and Non-Stoichiometry (WO₃₋ₓ)

The ability of this compound to exist in a non-stoichiometric form, denoted as WO₃₋ₓ, is a key aspect of its material science. This non-stoichiometry is primarily accommodated through the formation of oxygen vacancies.

Oxygen vacancies are intrinsic point defects in the WO₃ crystal lattice where an oxygen atom is missing. The formation of these vacancies introduces significant local and long-range structural distortions and alters the material's electronic properties. When an oxygen atom is removed from a W-O-W chain, the two neighboring tungsten atoms move farther apart. For instance, in a cubic WO₃ lattice, the removal of an oxygen atom can increase the W-W distance from 3.84 Å to 4.04 Å. aip.org This structural relaxation also affects the bond lengths of the tungsten atoms with other nearby oxygen atoms in adjacent layers. aip.org

The presence of oxygen vacancies creates an imbalance in the local charge distribution, which can lead to changes in W-O bond lengths and angles, thereby accelerating phase transitions between different crystalline forms of WO₃. d-nb.info These defects are often associated with the reduction of W⁶⁺ ions to lower oxidation states (e.g., W⁵⁺), creating localized electronic states within the band gap. d-nb.infodiva-portal.org This change in electronic structure is responsible for the distinct coloration of non-stoichiometric tungsten oxide, which appears blue or black as opposed to the pale yellow of stoichiometric WO₃. d-nb.infomdpi.com The concentration of these vacancies can be controlled through various methods, including annealing in reducing atmospheres or by the bombardment of energetic electrons, which can preferentially eject bridging oxygen atoms. researchgate.netsci-hub.sescispace.com Studies have shown that the monoclinic crystal structure can be maintained even with a significant number of oxygen vacancies, demonstrating the lattice's stability. researchgate.netrsc.orgmdpi.com

When a dopant with a different ionic radius replaces a W⁶⁺ ion, it introduces local strain, causing the lattice to either expand or contract. For example:

Palladium (Pd²⁺): Doping with Pd²⁺ (ionic radius ~0.72 Å), which is smaller than W⁶⁺ (~0.78 Å), has been shown to cause a decrease in the lattice parameters of monoclinic WO₃. peacta.org

Zinc (Zn²⁺): Conversely, doping with Zn²⁺ (ionic radius ~0.074 nm), which is larger than W⁶⁺ (~0.065 nm), leads to an expansion of the unit cell and an increase in lattice parameters. scispace.com

Copper (Cu²⁺) and Nickel (Ni²⁺): Co-doping with Cu²⁺ (0.73 Å) and Ni²⁺ (0.60 Å) can lead to a decrease in the unit cell volume, suggesting successful substitution of these ions into the WO₃ lattice. ju.edu.et

The introduction of dopants and the excess electrons they may provide can also drive phase transformations. High levels of charge doping can cause WO₃ to transition from its room-temperature monoclinic phase to higher-symmetry orthorhombic, tetragonal, and eventually cubic phases. aip.org This is attributed to the electronic energy gain from lowering the conduction band on an absolute energy scale. aip.org

| Dopant | Ionic Radius of Dopant (Å) | Ionic Radius of Host (W⁶⁺) (Å) | Effect on Lattice Parameters | Reference |

|---|---|---|---|---|

| Palladium (Pd²⁺) | ~0.72 | ~0.78 | Decrease | peacta.org |

| Zinc (Zn²⁺) | ~0.74 | ~0.65 | Increase | scispace.com |

| Copper (Cu²⁺) | 0.73 | 0.62 | Decrease (in co-doping) | ju.edu.et |

| Nickel (Ni²⁺) | 0.60 | 0.62 | Decrease (in co-doping) | ju.edu.et |

| Cobalt (Co²⁺) | 0.745 | 0.66 | Shift in diffraction peaks suggesting change | acs.org |

Dynamic Structural Evolution Under External Stimuli

The crystal structure of this compound is not static; it can evolve dynamically in response to external stimuli such as ion intercalation and electrochemical cycling. These changes are central to the functionality of WO₃-based devices.

The insertion (intercalation) and removal (de-intercalation) of ions, such as H⁺ and Li⁺, into the WO₃ lattice is the fundamental process behind its electrochromic and battery applications. This process is accompanied by significant and often reversible phase transformations. nih.govresearchgate.net

Upon intercalation of lithium ions (Li⁺), pristine monoclinic (γ-WO₃) undergoes a sequential phase transition to structures of higher symmetry. nih.govacs.org As the concentration of intercalated lithium (x in LiₓWO₃) increases, the structure evolves from monoclinic to tetragonal (at x ≈ 0.1) and then to cubic (at x ≈ 0.36). nih.govacs.org These transitions are driven by the transfer of electrons from the intercalated ions to the tungsten centers (reducing W⁶⁺ to W⁵⁺), which weakens the W-O bonds and allows the WO₆ octahedra to adopt a more symmetric arrangement. nih.govacs.orgpnnl.gov This process is also associated with an insulator-to-metal transition, which enhances conductivity. nih.govarxiv.org The de-intercalation process is generally reversible, with the structure returning to the monoclinic phase, although some hysteresis can be observed. acs.org Similar reversible phase transitions are observed with the intercalation of other alkali metal ions like Rb⁺ and Cs⁺. acs.org

| Intercalated Ion | Initial Phase (Pristine WO₃) | Intermediate Phase(s) | Final Phase (High Intercalation) | Reference |

|---|---|---|---|---|

| Lithium (Li⁺) | Monoclinic (γ-WO₃) | Tetragonal (at x ≈ 0.1) | Cubic (at x ≈ 0.36) | nih.govacs.org |

| Proton (H⁺) | Semicrystalline WO₃ | - | Proton-trapped this compound Dihydrate | osti.gov |

| Rubidium (Rb⁺) | Monoclinic (γ-WO₃) | Tetragonal (RbₓWO₃) | - | acs.org |

| Cesium (Cs⁺) | Monoclinic (γ-WO₃) | Tetragonal (CsₓWO₃) | - | acs.org |

Other studies have observed that initially amorphous WO₃ thin films can become more crystalline after repeated charge and discharge cycles. researchgate.net Conversely, excessive ion intercalation can lead to irreversible amorphization of the crystal structure. researchgate.net The mechanical stress from the volumetric changes during ion insertion and removal can also lead to the formation of cracks, an increase in grain size, or the pulverization of the electrode material, ultimately degrading its electrochemical performance. mdpi.comnih.gov For instance, annealing WO₃ films at higher temperatures can lead to larger grain sizes and the formation of cracks, which impacts redox activity and ion diffusion. mdpi.com The stability of the nanoscale morphology is therefore crucial for the long-term durability of WO₃-based devices. osti.gov

Iv. Electronic Structure, Band Theory, and Computational Modeling

Electronic Band Structure Analysis

The electronic band structure, which describes the ranges of energy an electron is allowed to have, is a primary determinant of a material's optical and electrical behavior. For WO₃, this structure is complex and highly dependent on its physical and chemical state.

Tungsten trioxide is a wide-band-gap semiconductor. mdpi.com The energy difference between the top of the valence band and the bottom of the conduction band, known as the band gap (E_g), is a critical parameter. Experimental and theoretical values for the band gap of WO₃ typically fall within the range of 2.6 to 3.6 eV. aps.orgrsc.orgresearchgate.net This variation is not arbitrary; it is strongly influenced by the material's crystalline phase (e.g., monoclinic, tetragonal, hexagonal), stoichiometry, and physical form, such as thin films or nanoparticles. researchgate.netresearchgate.netresearchgate.net For example, the band gap of bulk WO₃ can be around 2.6 eV, while quantum dots of the material can exhibit a band gap as high as 3.7 eV. rsc.org

A key feature of this compound is the tunability of its band gap. This can be achieved through several methods:

Controlling Stoichiometry: Introducing oxygen vacancies to create sub-stoichiometric WO₃₋ₓ can alter the electronic structure and narrow the band gap. mdpi.com

Doping: The incorporation of other elements, such as silver (Ag), can modify the band gap. For instance, doping with varying concentrations of silver has been shown to tune the band gap of WO₃ thin films from 3.20 eV down to 2.90 eV. nih.gov

Strain Engineering: Applying biaxial strain, for example by growing WO₃ thin films on different substrates like LaAlO₃ or SrTiO₃, can systematically decrease the band gap. aip.org This method offers a fine-tuning mechanism for the electronic properties.

Table 1: Band Gap Energy (E_g) and Tunability of this compound

| Method of Tuning | System | Resulting Band Gap (eV) |

|---|---|---|

| Doping | Silver (Ag) doped WO₃ thin films | 2.90 - 3.15 nih.gov |

| Strain | Tetragonal WO₃ on SrTiO₃ substrate | 1.30 aip.org |

| Quantum Confinement | WO₃ quantum dots | up to 3.7 rsc.org |

| Pristine Forms | Monoclinic WO₃ thin film | ~2.46 utk.edu |

The Density of States (DOS) describes the number of available electronic states at each energy level within the material. For this compound, analysis of the DOS reveals that the valence band maximum (VBM) is primarily formed from O 2p orbitals. aps.orgresearchgate.netroyalsocietypublishing.org Conversely, the conduction band minimum (CBM) is predominantly composed of W 5d orbitals. aps.orgresearchgate.netroyalsocietypublishing.org This orbital arrangement is a common feature among transition metal oxides.

Projected Density of States (PDOS) analysis provides a more detailed view by separating the total DOS into contributions from individual atoms and their orbitals. PDOS studies confirm the strong hybridization between W 5d and O 2p orbitals, which is indicative of the covalent nature of the W-O bonds. royalsocietypublishing.org This hybridization is fundamental to the charge transport mechanisms that enable the material's photocatalytic and electrochromic functions. royalsocietypublishing.org

An exciton (B1674681) is a bound quasiparticle state of an electron and the hole it leaves behind, formed when a photon is absorbed by the semiconductor. The energy required to separate this electron-hole pair is the exciton binding energy. This parameter is crucial for optoelectronic applications, as efficient charge separation is necessary to generate a photocurrent. aps.org In this compound, the exciton binding energy has been reported to be relatively large, around 0.15 eV. aps.orgresearchgate.netnih.gov This strong binding must be overcome for photogenerated carriers to contribute to electrical conductivity. Theoretical studies have shown that factors such as the intercalation of nitrogen molecules can decrease the exciton binding energy, which may enhance charge separation. aps.org

First-Principles Computational Approaches

Ab initio (first-principles) computational methods, which solve the quantum mechanical equations of the system without empirical parameters, are powerful tools for predicting and understanding the electronic properties of materials like WO₃.

Density Functional Theory (DFT) is a cornerstone of computational materials science. However, the accuracy of DFT calculations heavily relies on the chosen approximation for the exchange-correlation (xc) functional. Standard functionals like the Generalized Gradient Approximation (GGA) are computationally efficient but are known to severely underestimate the band gap of semiconductors. researchgate.netacs.org For WO₃, GGA calculations can yield a band gap as low as 1.14 eV, which is significantly smaller than experimental values. researchgate.net

To address this "band gap problem," more sophisticated hybrid functionals are used. The Heyd-Scuseria-Ernzerhof (HSE06) functional incorporates a portion of exact Hartree-Fock exchange, correcting for the self-interaction error that plagues GGA. aip.orgacs.org As a result, HSE06 calculations provide band gap values for WO₃ that are in much better agreement with experimental findings. aps.orgaip.orgacs.org For example, one study found that while GGA predicted a band gap of 1.14 eV, the hybrid B3LYP functional improved the calculation to 2.61 eV, close to the experimental value. researchgate.net It has been shown that the band gap can be made fully consistent with experimental data by adjusting the fraction of Hartree-Fock exchange in the functional to around 15%. acs.org

For the highest level of accuracy in calculating quasiparticle energies and band gaps, many-body perturbation theory (MBPT) is employed. nih.govcore.ac.uk The GW approximation (where G stands for the Green's function and W for the screened Coulomb interaction) is a prominent MBPT method that provides a more rigorous description of electron-electron interactions than DFT. aps.orgcore.ac.ukarxiv.org

GW calculations consistently yield band gap values for WO₃ that show excellent agreement with photoemission experiments. aps.org For instance, a G₀W₀ calculation for γ-WO₃ produced a band gap of 3.26 eV, closely matching experimental measurements. aps.org While computationally demanding, the GW approximation is often considered the gold standard for theoretical band gap predictions, as it explicitly includes the dynamic screening effects that are crucial for an accurate description of excited electronic states. aps.orgcore.ac.uk

Table 2: Comparison of Computational Approaches for WO₃ Band Gap

| Computational Method | Functional/Approximation | Calculated Band Gap (eV) | Key Feature |

|---|---|---|---|

| DFT | GGA | ~0.98 - 1.14 researchgate.netfugus-ijsgs.com.ng | Underestimates band gap significantly researchgate.netacs.org |

| DFT | HSE06 (hybrid) | ~1.53 - 2.61 researchgate.netaip.org | Provides much better agreement with experiment aps.orgaip.orgacs.org |

| MBPT | G₀W₀ | ~3.26 aps.org | Considered highly accurate for quasiparticle energies aps.orgcore.ac.uk |

Table 3: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 14811 |

| Tungsten | 23964 |

| Oxygen | 977 |

| Silver | 23954 |

| Lanthanum Aluminate | 16212391 |

Bethe-Salpeter Equation for Absorption Spectra

To accurately predict and understand the optical absorption properties of this compound, it is essential to go beyond standard density functional theory (DFT) calculations. The Bethe-Salpeter equation (BSE), a method rooted in many-body perturbation theory, has proven to be a powerful tool for this purpose. aps.orgaps.org

Solving the BSE allows for the inclusion of excitonic effects, which are crucial in materials like WO₃. aps.orgresearchgate.net The interaction between the excited electron and the hole it leaves behind significantly influences the absorption spectrum. Ab initio calculations that solve the BSE for this compound have shown excellent agreement with experimental absorption spectra over a broad energy range. aps.orgresearchgate.net These calculations have successfully accounted for the experimentally observed redshift in the absorption spectrum upon nitrogen intercalation. aps.orgresearchgate.net

Research has demonstrated that a comprehensive approach, incorporating spin-orbit interactions, electron-phonon interactions, and exciton binding energies calculated via the BSE, is necessary to accurately predict the measured optical gap of WO₃. aps.orgaps.org The exciton binding energy in monoclinic WO₃ has been calculated to be approximately 0.15 eV. aps.org By subtracting this binding energy from the quasiparticle gap (calculated using the GW approximation), a more precise value for the optical gap is obtained, aligning well with experimental data. aps.org

The application of the BSE framework has been instrumental in clarifying the nature of optical transitions in both pristine and defect-containing WO₃, providing a quantitative understanding of its light-absorbing capabilities. aip.org

Landau-Ginzburg Theory for Phase Transition Studies